molecular formula C16H10F3NO4 B3014398 ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338777-85-8

ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No. B3014398
CAS RN: 338777-85-8
M. Wt: 337.254
InChI Key: QMDPHGXZHJADIA-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate, is a multifaceted molecule that appears to be related to various pyridine derivatives with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the research on related compounds can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the reaction of various precursors under specific conditions. For instance, ethyl 4,4,4-trifluoro-3-oxo-butyrate reacted with 2,6-dimethyl-3,5-diacetyl-pyridine to yield a product that, upon further cyclization with aryl imidoyl chlorides, afforded pyridine derivatives with trifluoromethyl groups . Similarly, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate underwent selective cyclocondensation to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates . These methods suggest that the synthesis of the compound may also involve multi-step reactions including cyclization and condensation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, a study on ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate utilized NMR spectroscopy and GIAO DFT calculations to determine the configuration of the carboxy ester group in isomers . Crystallographic studies have also been conducted to understand the solid-state conformation of similar molecules, such as ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be quite diverse. For instance, ethyl 2,4-dioxopentanoate underwent trifluoroacetylation to yield a pyran derivative, showcasing the reactivity of the keto group in such compounds . Additionally, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in cross-coupling reactions to obtain alkynyl pyrazoles, which upon cyclization formed condensed pyrazoles . These reactions highlight the versatility of pyridine derivatives in forming various heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their functional groups and molecular structure. For example, the presence of trifluoromethyl groups can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The crystal structures of some polysubstituted pyridines revealed supramolecular aggregation through various intermolecular interactions, which can impact their solubility and crystallinity . Understanding these properties is essential for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems.

Scientific Research Applications

  • Multicomponent Synthesis : This compound has been explored in the context of multicomponent synthesis. For example, Ryzhkova et al. (2023) describe a multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to yield a chromeno[2,3-b]pyridine derivative, highlighting its potential in facilitating complex chemical transformations (Ryzhkova et al., 2023).

  • Antimicrobial Activity : The antimicrobial properties of certain derivatives have been investigated. For instance, Ghashang et al. (2013) synthesized a series of chromeno[2,3-d]pyrimidinone derivatives and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).

  • Regioselective Synthesis : The compound has been used in regioselective synthesis processes. For example, Sosnovskikh et al. (2008) described reactions of 3-(polyfluoroacyl)chromones with acetoacetamide and ethyl acetoacetate, leading to novel RF-containing nicotinic acid derivatives (Sosnovskikh et al., 2008).

  • Biomedical Applications : Its potential in biomedical applications has been highlighted. Elinson et al. (2018) found that a multicomponent reaction of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 3-trifluoromethyl-2-pyrazolin-5-one efficiently formed substituted 2,4-diamino-5H-chromeno[2,3-b]pyridines, which are promising for various biomedical applications (Elinson et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential applications in fields such as pharmaceuticals or agrochemicals .

properties

IUPAC Name

ethyl 5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO4/c1-2-23-15(22)10-7-9-12(21)8-5-3-4-6-11(8)24-14(9)20-13(10)16(17,18)19/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDPHGXZHJADIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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